Cas no 2034253-19-3 (N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide)

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core linked to a phenyltriazole moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The presence of the triazole group enhances stability and may facilitate interactions with biological targets, while the thiophene ring offers opportunities for further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and consistent performance in synthetic applications, supporting its use in drug discovery and chemical biology.
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide structure
2034253-19-3 structure
Product name:N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
CAS No:2034253-19-3
MF:C15H14N4OS
Molecular Weight:298.362861156464
CID:5869897
PubChem ID:121018962

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • NBHHOCVNMQMBOS-UHFFFAOYSA-N
    • 3-Thiophenecarboxamide, N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-
    • N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
    • AKOS026702112
    • F6514-6437
    • 2034253-19-3
    • N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide
    • N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-3-carboxamide
    • インチ: 1S/C15H14N4OS/c20-15(13-6-9-21-11-13)18-14(10-19-16-7-8-17-19)12-4-2-1-3-5-12/h1-9,11,14H,10H2,(H,18,20)
    • InChIKey: NBHHOCVNMQMBOS-UHFFFAOYSA-N
    • SMILES: C1SC=CC=1C(NC(C1=CC=CC=C1)CN1N=CC=N1)=O

計算された属性

  • 精确分子量: 298.08883226g/mol
  • 同位素质量: 298.08883226g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 343
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88Ų
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 12.92±0.46(Predicted)

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6514-6437-10μmol
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
2034253-19-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6514-6437-15mg
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
2034253-19-3
15mg
$89.0 2023-09-08
Life Chemicals
F6514-6437-100mg
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
2034253-19-3
100mg
$248.0 2023-09-08
Life Chemicals
F6514-6437-3mg
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
2034253-19-3
3mg
$63.0 2023-09-08
Life Chemicals
F6514-6437-75mg
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
2034253-19-3
75mg
$208.0 2023-09-08
Life Chemicals
F6514-6437-30mg
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
2034253-19-3
30mg
$119.0 2023-09-08
Life Chemicals
F6514-6437-2μmol
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
2034253-19-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6514-6437-2mg
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
2034253-19-3
2mg
$59.0 2023-09-08
Life Chemicals
F6514-6437-5mg
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
2034253-19-3
5mg
$69.0 2023-09-08
Life Chemicals
F6514-6437-40mg
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
2034253-19-3
40mg
$140.0 2023-09-08

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide 関連文献

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamideに関する追加情報

Introduction to N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide (CAS No. 2034253-19-3)

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2034253-19-3, represents a confluence of heterocyclic chemistry and medicinal innovation. The presence of a thiophene ring fused with a carboxamide moiety, alongside an ethyl chain terminated by a phenyl group and a 1,2,3-triazole unit, endows it with a multifaceted chemical profile that is both intriguing and promising for various applications.

The structural framework of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide is meticulously designed to interact with biological targets in a specific manner. The thiophene ring is a well-known scaffold in medicinal chemistry, often found in bioactive molecules due to its ability to modulate electronic properties and binding affinities. The carboxamide group not only contributes to the compound's solubility but also serves as a pivot for further chemical modifications, enabling the synthesis of derivatives with tailored properties.

One of the most captivating features of this compound is the incorporation of the 1,2,3-triazole ring. Triazoles are known for their stability and versatility in drug design, often serving as key components in antifungal and antiviral agents. The specific positioning of the triazole unit in N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide suggests potential interactions with biological systems that could be exploited for therapeutic purposes. Recent studies have highlighted the role of triazole-containing compounds in inhibiting enzymes and receptors involved in inflammatory pathways, making this molecule a candidate for further exploration in anti-inflammatory drug development.

The phenyl group attached to the ethyl chain provides another layer of complexity to the compound's chemical behavior. Phenyl rings are frequently encountered in pharmacophores due to their ability to engage in π-stacking interactions and hydrophobic effects, which can significantly influence binding affinity and selectivity. In the context of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide, the phenyl group may contribute to optimizing interactions with target proteins or enzymes, thereby enhancing the compound's efficacy.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, allowing researchers to design molecules like N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide with greater precision. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain kinases and proteases implicated in cancer progression. The combination of structural features such as the thiophene ring, carboxamide moiety, and triazole unit appears to create a pharmacophore that can effectively disrupt pathological signaling pathways.

In addition to its potential therapeutic applications, N-[1-phenyl-2-(2H-1,2,3-triazol-2-y)]thiophene carboxamide (CAS No. 20342531903) has shown promise as a building block for more complex molecules. Its modular structure allows for easy modification at multiple sites, enabling chemists to generate libraries of derivatives with diverse biological activities. This flexibility is particularly valuable in high-throughput screening campaigns aimed at identifying novel lead compounds for drug development.

The synthesis of N-[1 phenyl 22(21H 13 triazol 21 yl) ethyl] thiophene 33 carbox amide involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of key intermediates such as substituted thiophenes and triazoles, followed by their coupling via amide bond formation. Advanced catalytic methods have been employed to streamline these reactions while maintaining high yields and purity standards.

The pharmacological evaluation of this compound has been accompanied by rigorous toxicological assessments to ensure safety profiles are favorable for further development. Preliminary data indicate that N-[1 phenyl 22(21H 13 triazol 21 yl) ethyl] thiophene 33 carbox amide exhibits moderate solubility in common solvents used in drug formulations but may require formulation strategies to enhance bioavailability.

Future research directions include exploring the compound's potential in combination therapies alongside existing treatments for various diseases. The synergistic effects of multiple drugs can often lead to improved outcomes compared to single-agent therapy. Additionally, investigating its interaction with other biological targets may uncover new therapeutic applications beyond its initial scope.

The role of computational modeling in predicting drug-like properties cannot be overstated it provides valuable insights into how molecular structures influence biological activity without necessitating extensive experimental work

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.